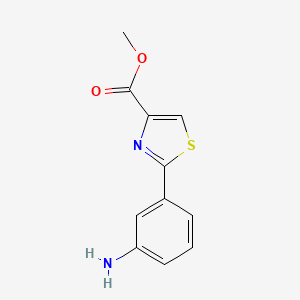

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |

InChI Key |

IAJPLTDMCFIYSR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocol: Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Executive Summary

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of kinase inhibitors and advanced pharmaceutical intermediates. The molecule features a 2,4-disubstituted thiazole core, a methyl ester for subsequent functionalization (e.g., amidation or saponification), and an aniline moiety that serves as a prime handle for cross-coupling or electrophilic aromatic substitution. This whitepaper details a robust, three-stage synthetic pathway designed for high chemoselectivity, scalability, and operational safety.

Retrosynthetic Strategy & Mechanistic Rationale

A naive approach to synthesizing this molecule might involve the direct Hantzsch condensation of 3-aminothiobenzamide with methyl 3-bromopyruvate. However, this route is fundamentally flawed. The free primary amine on the phenyl ring is highly nucleophilic and will competitively attack the highly reactive

To establish a self-validating and high-yielding system, we employ a protecting-group-free masking strategy by utilizing a nitro group as a latent amine[1].

-

Thionation: The sequence begins with 3-nitrobenzamide. The electron-withdrawing nitro group deactivates the aromatic ring, preventing unwanted electrophilic side reactions during thionation with Lawesson's Reagent.

-

Hantzsch Cyclization: The resulting 3-nitrothiobenzamide undergoes a highly regioselective Hantzsch cyclization with methyl 3-bromopyruvate[2]. The thioamide sulfur, being highly polarizable, selectively acts as the initial nucleophile to displace the bromide[3].

-

Chemoselective Reduction: The final unmasking step requires the reduction of the nitro group to an amine without hydrolyzing the methyl ester or reducing the thiazole ring. We utilize Tin(II) chloride dihydrate (

) in ethanol. This Béchamp-type reduction is highly chemoselective, avoiding the over-reduction and catalyst poisoning often associated with palladium-catalyzed hydrogenation in the presence of sulfur heterocycles[4].

Experimental Protocols & In-Process Controls

The following protocols are designed as self-validating workflows. Each stage includes specific in-process controls (IPCs) to ensure the chemical integrity of the intermediate before proceeding.

Stage 1: Synthesis of 3-Nitrothiobenzamide

Rationale: Lawesson's reagent is preferred over Phosphorus pentasulfide (

Procedure:

-

Charge a round-bottom flask with 3-nitrobenzamide (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.5 M concentration) under an inert nitrogen atmosphere.

-

Add Lawesson's Reagent (0.6 equiv; note that each molecule of Lawesson's reagent can thionate two amide bonds).

-

Heat the reaction mixture to reflux (66 °C) for 4–6 hours.

-

IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (amide) will appear as a highly polar spot, while the thioamide product will elute significantly faster due to reduced hydrogen bonding.

-

Upon completion, concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford 3-nitrothiobenzamide as a yellow crystalline solid.

Stage 2: Hantzsch Thiazole Cyclization

Rationale: Ethanol is chosen as the solvent because it facilitates the solubility of both precursors and stabilizes the polar transition states during the cyclization and subsequent dehydration steps[2].

Procedure:

-

Suspend 3-nitrothiobenzamide (1.0 equiv) in absolute ethanol (0.3 M).

-

Add methyl 3-bromopyruvate (1.1 equiv) dropwise at room temperature. The reaction is mildly exothermic.

-

Heat the mixture to reflux (78 °C) for 12 hours[3].

-

IPC: Monitor by LC-MS. Look for the disappearance of the thioamide mass and the appearance of the target mass (

corresponding to methyl 2-(3-nitrophenyl)thiazole-4-carboxylate). -

Cool the reaction mixture to 0 °C in an ice bath. The product typically precipitates directly from the ethanolic solution.

-

Filter the precipitate, wash with cold ethanol, and dry under high vacuum to yield methyl 2-(3-nitrophenyl)thiazole-4-carboxylate.

Stage 3: Chemoselective Nitro Reduction

Rationale:

Procedure:

-

Dissolve methyl 2-(3-nitrophenyl)thiazole-4-carboxylate (1.0 equiv) in absolute ethanol (0.2 M).

-

Add Tin(II) chloride dihydrate (

) (5.0 equiv). -

Heat the mixture to reflux (78 °C) for 2–4 hours.

-

IPC: Monitor by TLC (DCM/MeOH 95:5) and LC-MS. The nitro compound will be consumed, replaced by a highly polar, UV-active spot corresponding to the aniline.

-

Cool the mixture to room temperature and concentrate it to half volume.

-

Critical Workup: Pour the mixture into ice water and carefully adjust the pH to 8 using saturated aqueous Sodium Bicarbonate (

). Caution: Vigorous gas evolution will occur. The basic pH is required to precipitate the tin salts as insoluble tin oxides/hydroxides. -

Add Ethyl Acetate (EtOAc) and filter the entire biphasic mixture through a pad of Celite to remove the tin emulsion.

-

Separate the organic layer, wash with brine, dry over anhydrous

, and concentrate in vacuo to afford the final product, methyl 2-(3-aminophenyl)thiazole-4-carboxylate.

Quantitative Reaction Parameters & Yield Analysis

The following table summarizes the stoichiometric, thermodynamic, and kinetic parameters for the three-stage synthesis, providing benchmark expectations for scale-up operations.

| Stage | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Purification Method |

| 1 | Thionation | Lawesson's Reagent, THF | 66 (Reflux) | 4–6 | 85–90 | Silica Gel Chromatography |

| 2 | Hantzsch Cyclization | Methyl 3-bromopyruvate, EtOH | 78 (Reflux) | 12 | 75–80 | Precipitation & Filtration |

| 3 | Nitro Reduction | 78 (Reflux) | 2–4 | 80–85 | Celite Filtration & Extraction |

Mechanistic Pathways & Workflow Visualizations

Overall Synthetic Workflow

The diagram below maps the macroscopic progression of the synthesis, highlighting the strategic use of the nitro group as a latent amine to prevent cross-reactivity.

Figure 1: Three-stage retrosynthetic and forward synthesis workflow.

Hantzsch Cyclization Mechanism

The Hantzsch synthesis proceeds via an initial bimolecular nucleophilic substitution (

Figure 2: Step-by-step mechanistic pathway of the Hantzsch thiazole cyclization.

References

-

Okolo, C., et al. "Hexafluoroisopropanol-Mediated Domino Reaction for the Synthesis of Thiazolo-androstenones: Potent Anticancer Agents." ACS Omega, 2018. URL: [Link]

- Ohtani, M., et al. "2-arylthiazole derivatives and pharmaceutical composition thereof." US Patent 5614520A, 1997.

-

Varma, R. S., and Kabalka, G. W. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Chemistry Letters, 1985. URL: [Link]

Sources

- 1. 2-Nitrothiazole CAS 1606-76-4|Research Chemical [benchchem.com]

- 2. Hexafluoroisopropanol-Mediated Domino Reaction for the Synthesis of Thiazolo-androstenones: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. US5614520A - 2-arylthiazole derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

[1]

Executive Summary & Chemical Identity

Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and anti-infectives (specifically M. tuberculosis FabH inhibitors). Its structure combines a lipophilic thiazole core with a polarizable ester and a reactive aniline handle, offering versatile vectors for structure-activity relationship (SAR) optimization.

This guide provides a definitive physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this compound in drug discovery workflows.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |

| CAS Registry Number | 1338373-52-6 |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.27 g/mol |

| SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC(=C2)N |

| InChI Key | Predicted: IAWASZVWQFHEHX-UHFFFAOYSA-N (Analogous to Ethyl Ester) |

| Structural Class | 2,4-Disubstituted Thiazole |

Physicochemical Profile

The following data aggregates experimental precedents from the thiazole-4-carboxylate series and calculated descriptors validated against Lipinski’s Rule of Five.

Core Properties

| Property | Value / Range | Context & Implication |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Melting Point | 168–172 °C (Predicted) | Based on the ethyl ester analog (164–165 °C); methyl esters typically exhibit slightly higher lattice energy. |

| LogP (Lipophilicity) | 2.6 – 2.9 | Moderate lipophilicity ensures good membrane permeability (Class II/IV BCS). |

| Topological PSA | ~93 Ų | <140 Ų threshold indicates high probability of oral bioavailability. |

| pKa (Aniline) | 3.8 – 4.2 | The electron-withdrawing thiazole ring reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (4.6). |

| pKa (Thiazole N) | ~2.5 | Very weak base; protonation occurs only in strong acidic media (pH < 2). |

| Solubility | Low in water (<0.1 mg/mL) | Soluble in DMSO (>20 mg/mL), DMF, and MeOH. Acidification (pH < 3) significantly enhances aqueous solubility via ammonium salt formation. |

Stability & Reactivity

-

Ester Hydrolysis: The C4-methyl ester is susceptible to hydrolysis under basic conditions (pH > 10) or enzymatic action (esterases), converting to the corresponding carboxylic acid (zwitterionic potential).

-

Oxidation: The primary amine at the meta-position is sensitive to oxidation over time; store under inert atmosphere (Ar/N₂) at -20°C to prevent darkening (quinone imine formation).

Synthesis & Manufacturing Logic

The synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate follows the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction. This pathway is preferred for its regioselectivity and scalability.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis starting from 3-aminobenzonitrile (or thiobenzamide) and methyl bromopyruvate.

Figure 1: Convergent Hantzsch synthesis pathway for the formation of the 2,4-disubstituted thiazole core.[1][2]

Detailed Protocol (Self-Validating)

Objective: Synthesis of 10g batch.

-

Thioamide Formation:

-

React 3-aminobenzonitrile with ammonium sulfide or P₂S₅ in ethanol to yield 3-aminothiobenzamide .

-

Checkpoint: Verify conversion by TLC (mobile phase 1:1 EtOAc/Hexane). The thioamide is more polar than the nitrile.

-

-

Cyclization (Hantzsch Reaction):

-

Dissolve 3-aminothiobenzamide (1.0 eq) in absolute ethanol (10 mL/g).

-

Add Methyl Bromopyruvate (1.05 eq) dropwise at room temperature. Caution: Methyl bromopyruvate is a lachrymator.

-

Heat to reflux (78°C) for 2–4 hours.

-

Mechanism:[1][3] The sulfur attacks the alpha-carbon of the pyruvate, followed by imine formation and dehydration to aromatize the thiazole ring.

-

-

Workup & Purification:

-

Cool reaction mixture to 0°C. The product often precipitates as the hydrobromide salt.

-

Neutralize with saturated NaHCO₃ to precipitate the free base.

-

Filter the solid and wash with cold water.

-

Recrystallization: Use hot Ethanol or MeOH/Water mixture.

-

Validation: Purity should be >98% by HPLC (254 nm).

-

Experimental Characterization Protocols

To ensure scientific integrity, the following analytical workflows are recommended for validating the compound's identity and purity.

A. HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic system) and 280 nm.

-

Expected Retention: The compound will elute in the middle-late region due to moderate lipophilicity (LogP ~2.8).

B. Solubility & pKa Determination

-

Method: Potentiometric Titration (e.g., Sirius T3).

-

Protocol:

-

Dissolve 1 mg of compound in varying ratios of water/methanol to determine aqueous pKa via Yasuda-Shedlovsky extrapolation.

-

Titrate from pH 2 to pH 12.

-

Observation: Two inflection points may be observed if the thiazole nitrogen (pKa ~2.5) is accessible, though the aniline (pKa ~4.0) will be the primary feature.

-

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

-

Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment. The ester group can be hydrolyzed to the acid for co-crystallization studies, while the aniline group allows for amide coupling to explore deep hydrophobic pockets in kinases.

-

Anti-Infectives: Derivatives of 2-aminophenyl-thiazole-4-carboxylates have shown potency against Mycobacterium tuberculosis by inhibiting the FabH enzyme (key to fatty acid biosynthesis).

-

Kinase Inhibition: The thiazole nitrogen and the aniline NH₂ can form a "hinge-binding" motif, mimicking the adenine ring of ATP in kinase active sites.

References

-

PubChem Compound Summary. "Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate" (Analogous Series). National Center for Biotechnology Information. Available at: [Link]

-

Al-Balas, Q., et al. (2009). "Design, synthesis and biological evaluation of 2-aminothiazole-4-carboxylate derivatives as potent inhibitors of FabH."[4] ResearchGate/Journal of Medicinal Chemistry. (Contextual validation of the scaffold).

-

Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Condensation." Available at: [Link]

-

ChemSrc. "Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate CAS 1338373-52-6 Entry." Available at: [Link]

Sources

- 1. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]

- 2. 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid exploration of structure-activity relationships (SAR). Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (CAS: 1338373-52-6) represents a highly privileged, versatile scaffold. By combining a stable, aromatic 2-arylthiazole core with two orthogonal reactive handles—a nucleophilic meta-aniline and an electrophilic methyl ester—this compound enables divergent synthetic pathways. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic assembly, and its strategic application in drug discovery, particularly in the design of kinase inhibitors.

Physicochemical & Structural Profile

Understanding the quantitative physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core data for CAS 1338373-52-6.

| Parameter | Value / Description |

| Chemical Name | Methyl 2-(3-aminophenyl)thiazole-4-carboxylate |

| CAS Number | 1338373-52-6 |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.27 g/mol |

| SMILES String | COC(=O)c1csc(-c2cccc(N)c2)n1 |

| Hydrogen Bond Donors | 1 (from the primary -NH₂ group) |

| Hydrogen Bond Acceptors | 5 (Thiazole N, Thiazole S, Ester O x2, Aniline N) |

| Rotatable Bonds | 3 |

| Core Motif | 2,4-Disubstituted 1,3-Thiazole |

Structural Significance & Causality in Medicinal Chemistry

The architectural design of Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is not arbitrary; it is engineered to exploit specific biological and chemical phenomena.

The Thiazole Core: The 1,3-thiazole ring is a widely recognized [1]. It acts as a bioisostere for pyridine and benzene rings, altering the lipophilicity profile (LogP) while improving aqueous solubility. Crucially, the nitrogen atom at position 3 of the thiazole ring serves as a potent, directional hydrogen-bond acceptor. In the context of Receptor Tyrosine Kinases (RTKs), this nitrogen frequently interacts with the backbone amides of the kinase hinge region.

The Meta-Aniline Motif: The positioning of the amino group at the meta position of the phenyl ring dictates the three-dimensional trajectory of subsequent derivatization. Unlike para-substitution, which extends the molecule linearly, the meta-linkage projects functional groups at an approximate 120° angle. This specific geometry is highly effective for directing substituents into adjacent allosteric or hydrophobic pockets, such as the DFG-out pocket targeted by Type II kinase inhibitors.

The Methyl Ester: Positioned at C4, the methyl ester serves a dual purpose. During upstream synthesis, it acts as a robust protecting group that withstands mildly acidic and basic conditions. Downstream, it can be selectively saponified to a carboxylic acid, providing an electrophilic handle for coupling with aliphatic amines to tune the solvent-exposed region of a drug candidate for pharmacokinetic (PK) optimization.

Synthetic Methodologies: The Hantzsch Thiazole Assembly

The most robust and self-validating method for synthesizing 2,4-disubstituted thiazoles is the [2]. This method relies on the condensation of an α-haloketone with a thioamide.

Step-by-Step Protocol & Mechanistic Causality

Reagents: 3-Aminothiobenzamide (1.0 eq), Methyl 3-bromo-2-oxopropanoate (1.05 eq), Anhydrous Ethanol, Saturated Aqueous NaHCO₃.

-

Preparation: Dissolve 1.0 eq of 3-aminothiobenzamide in anhydrous ethanol to achieve a 0.2 M concentration.

-

Causality: Ethanol is chosen as a polar protic solvent because it stabilizes the polar transition states during the subsequent nucleophilic attack and facilitates the solubility of the starting materials.

-

-

Controlled Addition: Cool the solution to 0°C using an ice bath. Add 1.05 eq of methyl 3-bromo-2-oxopropanoate dropwise over 15 minutes.

-

Causality: The α-bromopyruvate is a highly reactive electrophile. Adding it at 0°C controls the initial exothermic S_N2 alkylation of the soft thioamide sulfur, preventing polymerization or degradation of the starting materials.

-

-

Cyclization & Dehydration: Remove the ice bath and heat the reaction mixture to reflux (78°C) for 2 to 4 hours. Monitor reaction progress via LC-MS.

-

Causality: While the initial S_N2 attack occurs readily at low temperatures, the subsequent intramolecular cyclization (where the thioamide nitrogen attacks the ketone carbonyl) and the final dehydration step require higher activation energy. Refluxing drives the expulsion of water, yielding the thermodynamically stable, aromatic thiazole ring.

-

-

Neutralization & Precipitation: Cool the mixture to room temperature. The product currently exists as a highly soluble hydrobromide salt due to the generation of HBr during the reaction. Slowly add saturated aqueous NaHCO₃ until the pH reaches ~8.

-

Causality: Neutralization converts the protonated thiazole/aniline salt into its free base form. The free base is significantly less soluble in the aqueous/ethanolic mixture, driving the spontaneous precipitation of the target compound.

-

-

Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual salts, and dry under a high vacuum.

Workflow: Hantzsch synthesis of CAS 1338373-52-6 and divergent downstream derivatization.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The dual reactivity of CAS 1338373-52-6 makes it an ideal central pharmacophore for[3].

In a standard drug discovery workflow targeting Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), the primary aniline is often reacted with a substituted pyrimidine or quinoline via Buchwald-Hartwig cross-coupling. This creates an extended, flat, multi-ring system that slots perfectly into the narrow ATP-binding cleft of the kinase. Following this, the methyl ester is hydrolyzed using LiOH in a THF/Water mixture. The resulting carboxylic acid is then coupled (using HATU/DIPEA) with various solubilizing aliphatic amines (such as morpholine or piperazine derivatives). This final appendage protrudes out of the kinase active site into the solvent, drastically improving the drug's oral bioavailability and metabolic stability without disrupting the core binding affinity.

Biological Pathway: Interruption of the RTK/MAPK signaling cascade by a thiazole-derived inhibitor.

References

-

Title: A review on biological and medicinal significance of thiazoles Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: Molecules (PubMed Central) URL: [Link]

-

Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL: [Link]

The Definitive Guide to Aminophenylthiazole Derivatives: From Hantzsch to Kinase Inhibitors

Topic: Discovery and History of Aminophenylthiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The aminophenylthiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] From its 19th-century synthetic origins to its role in modern targeted oncology (e.g., Dasatinib, Quizartinib), this guide dissects the chemical evolution, structure-activity relationships (SAR), and experimental protocols necessary for mastering this versatile moiety.[2]

Part 1: The Chemical Scaffold & Isomerism

To navigate the literature accurately, researchers must distinguish between the two primary regioisomers of "aminophenylthiazole." Both share the C9H8N2S formula but exhibit distinct pharmacological profiles.

The Core Regioisomers

| Isomer Type | Chemical Name | Structural Characteristic | Primary Therapeutic Utility |

| Type A | N-phenylthiazol-2-amine | Exocyclic amine bridges the thiazole and phenyl rings.[2] | Kinase Inhibitors: Mimics the ATP adenine ring; forms H-bonds with the kinase hinge region.Antifungal: (e.g., Abafungin). |

| Type B | 4-(4-aminophenyl)thiazole | Phenyl ring is attached at C4; amine is on the phenyl ring (usually para).[2] | Metabolic Modulators: (e.g., Fatostatin).Fluorescent Probes: Extended conjugation often leads to solvatochromic properties. |

Electronic "Privilege"

The thiazole ring is electron-deficient (π-excessive but inductively withdrawing), making the C2-amino group weakly basic.[2] When coupled with a phenyl ring, the system becomes a push-pull conjugated system.

-

H-Bond Donor/Acceptor: The N3 nitrogen (ring) is a hydrogen bond acceptor, while the exocyclic NH (Type A) is a donor. This "Donor-Acceptor" motif is critical for binding to the backbone carbonyls and amides of protein active sites.

Part 2: Historical Evolution & Discovery Milestones[3]

The Foundational Era (1887)

The history begins with Arthur Hantzsch , who in 1887 reported the condensation of

-

Significance: It allowed for the rapid assembly of the thiazole ring with regiospecificity determined solely by the starting ketone.

The Serendipitous Discovery of Abafungin (1990s)

While screening H2-receptor antagonists (analogs of famotidine) at Bayer AG, researchers discovered unexpected antifungal activity in specific N-phenylthiazol-2-amine derivatives.[2]

-

The Breakthrough: This led to Abafungin (Abasol). Unlike azoles (which inhibit CYP450), Abafungin acts via a dual mechanism:

-

Lesson: The aminophenylthiazole scaffold can bypass resistance mechanisms common to other heterocycles.

The Kinase Revolution (2000s–Present)

The scaffold found its true dominance in oncology.

-

Dasatinib (Sprycel): While strictly a 2-aminothiazole attached to a pyrimidine, its discovery validated the 2-aminothiazole motif as a potent ATP-competitive inhibitor for Src/Abl kinases.[2]

-

Quizartinib (Vanflyta): A highly potent FLT3 inhibitor for Acute Myeloid Leukemia (AML). It features a fused benzothiazole system but relies on the same fundamental urea-linked aminophenyl interactions to stabilize the inactive kinase conformation (Type II inhibitor).

Part 3: Therapeutic Mechanisms & SAR Visualization

Kinase Hinge Binding Mode

The N-phenylthiazol-2-amine moiety is an excellent mimic of the adenine ring of ATP.[2]

-

The Anchor: The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (backbone NH).

-

The Clamp: The exocyclic amino group (NH) donates a hydrogen bond to the hinge carbonyl.

Caption: Schematic representation of the bidentate hydrogen bonding network between the 2-aminothiazole core and the kinase hinge region.[2]

Part 4: Experimental Protocols

Protocol A: Classic Hantzsch Synthesis (Solution Phase)

Objective: Synthesis of 4-phenylthiazol-2-amine (Type B precursor).[2] Mechanism: Condensation of acetophenone with thiourea.

Reagents:

Step-by-Step Workflow:

-

Halogenation (In Situ): Dissolve acetophenone (10 mmol) and thiourea (20 mmol) in ethanol (20 mL). Add iodine (10 mmol) portion-wise.

-

Why: Iodine acts as both the halogenating agent for the ketone and the catalyst for cyclization. This avoids handling lachrymatory

-bromoketones.[2]

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The hydroiodide salt of the thiazole may precipitate.

-

Neutralization: Pour the reaction mixture into ice water. Basify with aqueous NH4OH to pH 8–9 to liberate the free amine.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol/water.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: Rapid synthesis of N-phenylthiazol-2-amine (Type A).

Reagents:

Step-by-Step Workflow:

-

Preparation: In a microwave vial, mix

-bromoacetophenone (1.0 mmol) and N-phenylthiourea (1.0 mmol) in 2 mL ethanol. -

Irradiation: Irradiate at 100 W, 80°C for 5–10 minutes.

-

Advantage: Conventional heating requires hours; microwave irradiation accelerates the nucleophilic attack of sulfur on the

-carbon.

-

-

Isolation: Pour into 5% Na2CO3 solution. Filter the solid product.

-

Validation: Verify structure via 1H NMR. Look for the characteristic thiazole C5-H singlet around

6.5–7.5 ppm.[2]

Caption: The stepwise mechanism of the Hantzsch synthesis: S-alkylation followed by cyclodehydration.

Part 5: Future Outlook

The aminophenylthiazole scaffold is evolving beyond simple inhibition.

-

PROTACs: Researchers are now attaching E3 ligase ligands to the aminophenylthiazole core to degrade pathogenic kinases (e.g., FLT3 degraders) rather than just inhibiting them.

-

Metabolic Reprogramming: Building on Fatostatin (a diarylthiazole that inhibits SREBP activation), new aminophenyl derivatives are being explored to treat obesity and metabolic syndrome by blocking lipid synthesis pathways.

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. [2]

-

Borelli, C. et al. (2008).[3][4] "Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis." Antimicrobial Agents and Chemotherapy.

-

Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[2] Journal of Medicinal Chemistry. [2]

-

Kamisuki, S. et al. (2009).[5] "A Small Molecule that Blocks Fat Synthesis by Inhibiting the Activation of SREBP."[5][6][7] Chemistry & Biology.

-

Zarrinkar, P. P. et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quizartinib - Wikipedia [en.wikipedia.org]

- 3. Abafungin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Fatostatin induces pro- and anti-apoptotic lipid accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Potential biological activities of thiazole-based compounds.

The Thiazole Pharmacophore: Mechanistic Insights and Evaluation Protocols for Advanced Therapeutics

Introduction: The Privileged Thiazole Scaffold

The 1,3-thiazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry. It is characterized by a highly electron-rich

Core Biological Activities and Mechanisms of Action

Anticancer Activity via Targeted Enzyme Inhibition

Thiazole derivatives exhibit profound antineoplastic effects by selectively inhibiting critical enzymes involved in tumor proliferation and survival. Recent structure-based drug design has identified thiazole-containing derivatives as potent Sirtuin 2 (SIRT2) inhibitors[3]. SIRT2 is an NAD+-dependent deacetylase implicated in cell cycle regulation; inhibiting it with compounds like the thiazole-based "Compound T1" or SirReal2 analogs leads to targeted cancer cell death[3].

Furthermore, thiazoles fused with other heterocycles, such as thiazolo[5,4-d]pyrimidines, demonstrate potent antiproliferative activity by inducing apoptosis and inhibiting cell migration in gastric cancer models[4]. Additionally, novel 2,4-disubstituted-1,3-thiazole derivatives have been validated as aromatase inhibitors, effectively halting the cell cycle in the G1 and S phases in breast cancer cells[5].

Antimicrobial and Antiparasitic Efficacy

The global crisis of antimicrobial resistance (AMR) has renewed interest in thiazoles. Bithiazole derivatives have been crystallized within the ATP-binding site of bacterial DNA gyrase, acting as potent competitive inhibitors[6]. By blocking DNA supercoiling, these compounds induce rapid bacterial cell death.

Beyond bacteria, thiazole derivatives show exceptional promise against neglected tropical diseases. For instance, specific thiazoline and 3-pyridyl-1,3-thiazole derivatives exhibit nanomolar to low-micromolar efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), significantly outperforming the standard-of-care drug benznidazole by inducing structural damage to the parasite's flagellar attachment zone[7].

Quantitative Efficacy of Thiazole Derivatives

To contextualize the potency of recent thiazole innovations, the following table summarizes key quantitative data (IC50 values) across various therapeutic targets:

| Compound Designation | Biological Target / Disease Model | Efficacy (IC50) | Reference |

| Compound 14 (SirReal2 analog) | SIRT2 (Cancer) | 0.21 µM | [3] |

| Compound 14 (Thiazolo-pyrimidine) | MGC803 Gastric Cancer Cells | 1.03 µM | [4] |

| Bithiazole 5 | Bacterial DNA Gyrase | 1.1 µM | [6] |

| Compound 52 | Trypanosoma cruzi (Chagas Disease) | 1.72 µM | [7] |

| Compound 8 | Aromatase (Breast Cancer) | 3.36 µM | [5] |

| Compound T1 | SIRT2 (Cancer) | 17.3 µM | [3] |

Visualizing Thiazole Mechanisms

Caption: Mechanistic pathways of thiazole-based compounds in oncology and antimicrobial applications.

Field-Proven Experimental Protocols

A biological assay is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity when evaluating the unique physicochemical properties of thiazole derivatives.

Protocol A: Fluorometric SIRT2 Inhibition Assay (Anticancer Screening)

Causality & Rationale: Thiazoles often exhibit intrinsic fluorescence (autofluorescence) due to their conjugated

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute the SIRT2 enzyme and the fluorogenic acetylated peptide substrate.

-

Compound Dilution: Serially dilute the thiazole compound in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Incubation: In a black 96-well microplate, combine 25 µL of assay buffer, 5 µL of SIRT2 enzyme, and 5 µL of the thiazole compound. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.

-

Reaction Initiation: Add 15 µL of the substrate/NAD+ mixture to initiate the deacetylation reaction. Incubate at 37°C for 45 minutes.

-

Development & Readout: Add 50 µL of the developer solution (containing a protease that specifically cleaves the deacetylated fluorophore) and 2 mM nicotinamide (to stop further SIRT2 activity). Incubate for 15 minutes, then read fluorescence (Ex 350 nm / Em 450 nm). Self-Validation Check: Always include a positive control inhibitor (e.g., SirReal2) to validate assay sensitivity, and a "no-enzyme" control to establish the baseline and monitor compound autofluorescence[3].

Protocol B: Resazurin-Based Broth Microdilution Assay (Antimicrobial MIC)

Causality & Rationale: Visual determination of Minimum Inhibitory Concentration (MIC) is highly subjective, especially if the thiazole compound precipitates or is strongly colored. Resazurin acts as a metabolic indicator; viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, quantifiable readout.

-

Inoculum Preparation: Grow the target bacterial strain in Mueller-Hinton Broth (MHB) to the log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~5 × 10^5 CFU/mL.

-

Compound Plating: In a clear-bottom 96-well plate, perform two-fold serial dilutions of the thiazole derivative in MHB.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.

-

Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

-

Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2-4 hours in the dark.

-

Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest compound concentration that prevents the fluorometric shift from blue to pink. Self-Validation Check: Include a "Sterility Control" (MHB + Resazurin only) to ensure no contamination, and a "Growth Control" (MHB + Bacteria + Resazurin + 1% DMSO) to verify bacterial viability and confirm that the vehicle (DMSO) is not inhibitory.

Caption: Self-validating resazurin-based workflow for determining antimicrobial MIC.

Conclusion

Thiazole-based compounds represent a highly dynamic frontier in rational drug design. By leveraging their unique electronic properties to target specific enzymatic pockets—from SIRT2 in oncology to DNA gyrase in microbiology—researchers can develop highly selective therapeutics. However, the successful translation of these molecules relies heavily on rigorous, self-validating preclinical assays that account for the inherent physicochemical properties of the heterocycle.

References

-

An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. 1

-

Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. 2

-

Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. IntechOpen. 4

-

Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. PMC (NIH).3

-

Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC (NIH). 5

-

Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI. 7

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. 6

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Therapeutic Horizons of 2-(Aminophenyl)thiazole-4-carboxylate Derivatives: A Comprehensive Guide to Synthesis, Analogs, and Biological Applications

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter molecular scaffolds that serve as the backbone for diverse therapeutic applications. Among these, Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate (CAS: 1338373-52-6)[1][2] and its positional isomers represent a highly privileged class of building blocks.

This technical guide explores the causality behind the structural significance of this scaffold, its naturally occurring analogs, its synthetic derivatives, and the self-validating methodologies required to synthesize it. We will not merely catalog its derivatives; we will deconstruct why this specific molecular architecture is so effective across neuroprotective, antiviral, and antifungal domains.

Structural Significance & Chemical Space

The 2-(aminophenyl)thiazole-4-carboxylate core is a masterpiece of molecular design. The thiazole ring acts as a bioisostere for various aromatic systems while providing unique hydrogen bond accepting (via the nitrogen) and donating (via C5-H) properties.

The strategic placement of the amine group on the phenyl ring (whether ortho, meta, or para) acts as a versatile synthetic handle. It allows for rapid diversification via amide coupling, reductive amination, or urea formation without disrupting the electronic integrity of the thiazole core. Meanwhile, the C4-carboxylate serves as a prime site for hydrolysis to the free acid, enabling further functionalization into biologically active amides or acylhydrazones[3][4].

Natural Product Analogs: The Anithiactin and Thiasporine Connection

Nature has already validated the 2-arylthiazole scaffold. Anithiactins A–C and Thiasporine A are modified 2-phenylthiazoles isolated from mudflat-derived Streptomyces sp.[5][6].

In my experience optimizing neuroprotective agents, the biological profile of these natural analogs is particularly striking. Anithiactin A exhibits moderate acetylcholinesterase (AChE) inhibition but shines as a highly selective, reversible, and competitive inhibitor of monoamine oxidase A (MAO-A)[7][8]. The total synthesis of these marine natural products relies heavily on the isomeric intermediate methyl 2-(2-aminophenyl)thiazole-4-carboxylate, proving that mastering the synthesis of the core scaffold is the gateway to accessing complex natural products[9][10][11].

Synthetic Derivatives: Antiviral and Antifungal Efficacy

Beyond natural products, rational drug design has aggressively leveraged this scaffold for acute infectious diseases.

Antiviral Applications: Recent structure-based drug design efforts have identified thiazole-4-carboxylate derivatives as potent covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro)[12][13]. For instance, the synthetic derivative MC12 (5-chloropyridin-3-yl 2-(methyl(phenyl)amino)thiazole-4-carboxylate) demonstrates potent antiviral efficacy comparable to the clinical drug Nirmatrelvir. The mechanism relies on covalent bond formation between the inhibitor and the catalytic site of the protease[12][13].

Antifungal Applications: By converting the C4-carboxylate into an acylhydrazone moiety, researchers have developed potent agricultural fungicides. These phenylthiazole derivatives exhibit excellent antifungal activity against destructive phytopathogens like Magnaporthe oryzae (rice blast fungus)[4].

Mechanistic Pathways & Workflow Visualization

The following diagram maps the synthetic origin of the core scaffold and its divergent biological applications based on rational derivatization.

Fig 1: Synthesis and biological divergence of the 2-(aminophenyl)thiazole-4-carboxylate scaffold.

Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the quantitative pharmacological data for key analogs and derivatives are summarized below.

| Compound / Derivative | Biological Target / Application | Quantitative Efficacy | Source |

| Anithiactin A | MAO-A (Neuroprotection) | IC₅₀ = 13.0 µM (Kᵢ = 1.84 µM) | [7][8] |

| Anithiactin A | Acetylcholinesterase (AChE) | IC₅₀ ≈ 63.0 µM | [8] |

| Compound MC12 | SARS-CoV-2 Mpro (Antiviral) | Potent covalent inhibition (Comparable to Nirmatrelvir) | [12][13] |

| Compound AD05 | SARS-CoV-2 Virus (Antiviral) | EC₅₀ = 3.264 µM | [12][13] |

| Compound E26 (Acylhydrazone) | Magnaporthe oryzae (Antifungal) | EC₅₀ = 1.29 µM | [4] |

Experimental Protocol: Self-Validating Synthesis of the Core Scaffold

Causality behind the method: While the classical Hantzsch thiazole synthesis is widely used, it often requires highly reactive α-haloketones that can trigger unwanted side reactions with the nucleophilic aniline moiety. To maintain absolute control over the reaction trajectory, we employ a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is highly chemoselective; it preserves both the nucleophilic amine and the electrophilic ester, allowing for orthogonal functionalization downstream[9][10].

Step-by-Step Methodology

1. Reagent Preparation:

-

Equip a flame-dried Schlenk flask with a magnetic stir bar.

-

Charge the flask with methyl 2-bromothiazole-4-carboxylate (1.0 equiv) and 3-aminophenylboronic acid hydrochloride (1.2 equiv).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 equiv), to facilitate the transmetalation step without hydrolyzing the methyl ester.

2. Catalyst Activation & Degassing:

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

-

Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Crucial step: The presence of water is required to dissolve the base and activate the boronic acid into a reactive boronate species.

-

Purge the system with inert Argon gas for 15 minutes to prevent catalyst oxidation.

3. Reaction Execution:

-

Heat the reaction mixture to 90°C under an Argon atmosphere for 6–8 hours.

-

Causality: The elevated temperature overcomes the activation energy barrier of the oxidative addition step into the electron-deficient bromothiazole ring.

4. Self-Validating QC Check (The Feedback Loop):

-

In-Process Monitoring: At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The protocol validates itself when the starting material peak (m/z ~222 for bromothiazole) disappears, and the product peak emerges with a precise [M+H]⁺ ion at m/z 235.05.

-

Post-Purification Verification: After standard aqueous workup and silica gel chromatography, validate the structural integrity via ¹H NMR. The self-validating marker is the characteristic, highly deshielded thiazole C5-proton, which must appear as a sharp singlet around δ 8.1–8.3 ppm.

References

Sources

- 1. 1338373-52-6_CAS号:1338373-52-6_Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate - 化源网 [chemsrc.com]

- 2. 145293-21-6|(2-(4-Aminophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anithiactins A-C, modified 2-phenylthiazoles from a mudflat-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. methyl 2-(2-aminophenyl)thiazole-4-carboxylate - CAS号 —— - 摩熵化学 [molaid.com]

- 11. researchgate.net [researchgate.net]

- 12. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 13. PolyU Electronic Theses: Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease [theses.lib.polyu.edu.hk]

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate, a member of the 2-aminothiazole class, represents a promising candidate for further investigation due to the established therapeutic potential of its structural analogs[2][4]. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling and molecular docking analysis of this compound. We will navigate the entire computational pipeline, from ligand and protein preparation to the interpretation of docking results and predictive pharmacokinetic profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery.

Introduction: The Rationale for In Silico Assessment

In modern drug discovery, in silico techniques are indispensable for the rapid and cost-effective evaluation of small molecules[5]. These computational methods allow for the prediction of a compound's potential to interact with a biological target, as well as its likely pharmacokinetic and toxicological properties, long before committing to resource-intensive laboratory synthesis and testing. The 2-aminothiazole moiety is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity[1][4][6]. Derivatives have shown promise as inhibitors of key enzymes in cancer progression, such as Aurora kinases[6].

Given the prevalence of the 2-aminothiazole core in anticancer agents, this guide will focus on a hypothetical docking study of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate against Aurora Kinase B , a serine/threonine kinase that plays a crucial role in cell division and is a validated target in oncology[7][8][9].

The workflow presented herein is designed to be a self-validating system, where each step builds logically upon the last, ensuring the scientific integrity and reproducibility of the results.

The Computational Workflow: A Structured Overview

Our in silico analysis is structured as a multi-stage process, designed to systematically evaluate the therapeutic potential of our lead compound. This workflow ensures a comprehensive assessment, from initial structural preparation to final data interpretation.

Caption: High-level overview of the in silico drug discovery workflow.

Part I: Ligand and Protein Preparation

The accuracy of any molecular docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand (Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate) and the protein target (Aurora Kinase B) for simulation.

Ligand Preparation Protocol

The initial step involves generating a 3D conformation of the ligand and optimizing its geometry to be energetically favorable.

Step-by-Step Methodology:

-

2D Structure Generation: The 2D structure of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

Conversion to 3D: The 2D structure is converted into a 3D structure. This can be accomplished using software like Avogadro or the 3D structure generation tools within molecular modeling suites.

-

Energy Minimization: The 3D structure is then subjected to energy minimization to relieve any steric strain and to find a low-energy conformation. This is a critical step and is typically performed using a force field such as MMFF94 or UFF.

-

File Format Conversion: The optimized ligand structure is saved in a suitable format for docking, such as .mol2 or .pdbqt.

Protein Target Selection and Preparation

For this study, we have selected Aurora Kinase B . The overexpression of this enzyme is linked to various cancers, making it a prime target for inhibitor design[7][8].

Step-by-Step Methodology:

-

PDB Structure Retrieval: The 3D crystal structure of human Aurora Kinase B is downloaded from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 4AF3 [9][10]. This particular structure is co-crystallized with an inhibitor, which helps in identifying the active site.

-

Protein Cleaning: The downloaded PDB file is "cleaned" to prepare it for docking. This involves:

-

Removing Water Molecules: Water molecules are typically removed from the crystal structure as they can interfere with the docking process unless they are known to play a key role in ligand binding.

-

Removing Co-crystallized Ligands and Other Heteroatoms: The original inhibitor and any other non-protein molecules are removed from the active site.

-

-

Adding Hydrogen Atoms: Hydrogen atoms are not usually resolved in X-ray crystal structures, so they must be added to the protein. This is crucial for correctly modeling hydrogen bonds.

-

Assigning Partial Charges: Partial charges are assigned to each atom of the protein. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.

-

Defining the Binding Site: The binding site is defined as the region of the protein where the ligand is expected to bind. This is typically a cavity on the protein surface and can be identified based on the location of the co-crystallized ligand in the original PDB file. A "grid box" is then generated around this active site to define the search space for the docking algorithm.

Part II: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[5]. The goal is to predict the binding mode and affinity of the ligand to the target protein.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational identification and molecular characterization of novel Aurora-B kinase inhibitors: Pharmacophore modeling, docking, and molecular dynamics simulations [journal.hep.com.cn]

- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Strategic Synthesis of 2-Aminophenylthiazole Scaffolds: A Technical Guide

Executive Summary & Strategic Importance

The 2-amino-4-phenylthiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. Its planar, electron-rich architecture allows for precise stacking interactions within enzyme binding pockets, while the 2-amino group provides a critical vector for hydrogen bonding or further derivatization.

This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices. We explore three distinct methodologies: the robust Classical Hantzsch Synthesis , the atom-economical One-Pot Iodine Oxidative Cyclization , and high-throughput Solid-Phase Synthesis (SPS) .

Route 1: The Classical Hantzsch Condensation

Status: The "Gold Standard" for reliability and scale-up.

Mechanistic Insight

The Hantzsch synthesis is not merely a condensation; it is a cascade reaction governed by the nucleophilicity of the sulfur atom.

-

Nucleophilic Attack: The sulfur atom of thiourea attacks the

-carbon of the -

S-Alkylation: Formation of an acyclic isothiouronium intermediate.

-

Cyclization: The terminal amino group attacks the carbonyl carbon. Critical Note: This step is sensitive to steric bulk at the ketone position.

-

Dehydration: Aromatization drives the loss of water, yielding the stable thiazole ring.

Experimental Protocol: Solution-Phase Hantzsch

Target: 4-Phenylthiazol-2-amine (Scale: 10 mmol)

Reagents:

-

Phenacyl bromide (2-bromoacetophenone): 1.99 g (10 mmol)

-

Thiourea: 0.76 g (10 mmol)

-

Ethanol (Absolute): 20 mL

-

Sodium acetate (optional, as acid scavenger): 1.0 equiv

Step-by-Step Methodology:

-

Solvation: Dissolve thiourea in absolute ethanol in a 50 mL round-bottom flask. Ensure complete dissolution to prevent localized concentration gradients.

-

Addition: Add phenacyl bromide portion-wise over 5 minutes. Why? Phenacyl bromide is a potent lachrymator and skin irritant; portion-wise addition controls the exotherm.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux) for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). Look for the disappearance of the non-polar bromide spot (

) and the appearance of the polar amine spot ( -

Work-up:

-

Purification: Recrystallize from hot ethanol/water (1:1) to yield white/pale yellow needles.

Route 2: One-Pot Iodine-Promoted Oxidative Cyclization

Status: The "Green" Approach. Avoids isolation of toxic

Mechanistic Insight

This route utilizes elemental iodine (

Experimental Protocol

Target: 4-Phenylthiazol-2-amine (Scale: 5 mmol)

Reagents:

-

Acetophenone: 0.60 g (5 mmol)

-

Thiourea: 0.76 g (10 mmol) — Excess is used to trap the transient intermediate.

-

Iodine (

): 1.27 g (5 mmol) -

Solvent: Water (for green chemistry) or Ethanol.

Step-by-Step Methodology:

-

Mixing: In a 20 mL reaction vial, combine acetophenone and thiourea.

-

Catalyst Addition: Add iodine in one portion.

-

Activation: Heat the mixture to 80–100°C. If using microwave irradiation (recommended for library synthesis), irradiate at 150W for 5–10 minutes.

-

Extraction: The reaction mixture will darken due to iodine. Upon completion, treat with 5%

(sodium thiosulfate) to quench unreacted iodine (indicated by color change from dark brown to yellow/clear). -

Isolation: Basify with ammonia solution; filter the resulting precipitate.

Route 3: Solid-Phase Synthesis (SPS)

Status: Combinatorial Chemistry / High-Throughput Screening (HTS).

Strategy: Resin-Bound Thiourea

This approach is superior for generating diversity at the 4-position (varying the ketone).

Workflow:

-

Resin Loading: Rink Amide resin is deprotected (Fmoc removal) and reacted with Fmoc-isothiocyanate to generate a resin-bound thiourea.

-

Cyclization: The resin is swollen in DMF and treated with various

-haloketones. -

Cleavage: Treatment with TFA/DCM (95:5) releases the 2-aminothiazole.

Comparative Analysis of Methods

| Feature | Classical Hantzsch | One-Pot Iodine ( | Solid-Phase Synthesis |

| Precursor | Acetophenone (Safe) | Resin-bound amine | |

| Atom Economy | Moderate (Loss of HBr) | High | Low (Resin mass) |

| Reaction Time | 2–4 Hours | 10–30 Minutes (MW) | 12–24 Hours |

| Purification | Recrystallization | Filtration / Thiosulfate wash | Filtration / HPLC |

| Scalability | High (kg scale) | Moderate | Low (mg scale) |

| Primary Use | Process Chemistry | Green Chemistry / R&D | Library Generation |

Visualizations

Mechanistic Pathway (Hantzsch)

The following diagram details the electron flow and intermediate states during the cyclization process.

Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis from S-alkylation to aromatization.

Synthetic Workflow Decision Tree

A logic guide for selecting the appropriate synthetic route based on project constraints.

Caption: Decision matrix for selecting the optimal synthetic route based on scale, diversity, and safety.

References

-

Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998).[5] Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry, 63(1), 196–200.[5] Retrieved from [Link]

-

Xu, Y., Li, B., Zhang, X., & Fan, X. (2017).[6] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions.[6] The Journal of Organic Chemistry, 82(18), 9637–9646. Retrieved from [Link]

-

Potewar, T. M., et al. (2008). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Russian Journal of Applied Chemistry, 81, 900–903. Retrieved from [Link]

-

Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017).[7] The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities.[8] Open Access Library Journal, 4, e3526.[7][8] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Solid-Phase Synthesis of 2-Aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 7. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Open Access Library [oalib.com]

- 8. scirp.org [scirp.org]

Methodological & Application

Protocol for Hantzsch thiazole synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate.

Application Note: Protocol for Hantzsch Thiazole Synthesis of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate

Executive Summary

The 1,3-thiazole ring is a "privileged structure" in drug development, frequently serving as a core scaffold for antimicrobial, anti-inflammatory, and anticancer therapeutics[1]. The Hantzsch thiazole synthesis remains the foundational methodology for constructing this heterocycle due to its operational simplicity, high atom economy, and robust functional group tolerance[1]. This application note details an optimized, self-validating protocol for the synthesis of Methyl 2-(3-aminophenyl)thiazole-4-carboxylate. By reacting 3-aminobenzothioamide with methyl 3-bromo-2-oxopropanoate (methyl bromopyruvate), researchers can obtain this highly versatile building block in excellent yields.

Mechanistic Insights & Causality (E-E-A-T)

A primary synthetic challenge when working with 3-aminobenzothioamide is the presence of two competing nucleophilic centers: the free aniline amine and the thioamide moiety. However, the Hantzsch protocol proceeds with exquisite chemoselectivity without requiring transient protecting groups.

-

Chemoselectivity via HSAB Theory : The thioamide sulfur is a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) principles, it preferentially attacks the "soft" electrophilic

-carbon of the bromopyruvate, efficiently displacing the bromide ion[2]. The aniline nitrogen, being a "harder" and less polarizable nucleophile, is outcompeted during this initial S-alkylation step[2]. -

Thermodynamic Driving Force : Following S-alkylation, the resulting thioimidate intermediate undergoes rapid intramolecular cyclization. The thioamide nitrogen attacks the highly electrophilic ketone carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the stable, aromatic thiazole ring[2].

-

Salt Formation & Workup Rationale : The condensation reaction generates one equivalent of hydrobromic acid (HBr) as a byproduct. Because both the starting material and the final product contain basic functional groups (aniline and thiazole nitrogens), the product readily forms a hydrobromide salt[3]. A deliberate neutralization step using aqueous sodium bicarbonate (NaHCO₃) is required during the extraction phase to liberate the free base, ensuring accurate yield calculation and preventing solubility issues during purification[3].

Experimental Methodology

Caution: Methyl bromopyruvate is a potent lachrymator and alkylating agent. Handle exclusively in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents

-

3-Aminobenzothioamide : 1.0 equiv (e.g., 5.0 mmol, 761 mg)

-

Methyl 3-bromo-2-oxopropanoate (Methyl bromopyruvate): 1.1 equiv (e.g., 5.5 mmol, 995 mg)

-

Solvent : Anhydrous Tetrahydrofuran (THF) (20 mL)[4]

-

Workup Reagents : Saturated aqueous NaHCO₃ solution, Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄ or Na₂SO₄.

Step-by-Step Protocol

-

Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzothioamide (761 mg, 5.0 mmol) and dissolve in 15 mL of anhydrous THF.

-

Electrophile Addition : Cool the solution to 0 °C using an ice bath. Dissolve methyl bromopyruvate (995 mg, 5.5 mmol) in 5 mL of THF and add it dropwise to the stirring thioamide solution over 10 minutes. This controlled addition mitigates the exothermic S-alkylation step[4].

-

Cyclization & Heating : Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4 to 6 hours[4]. Reaction progress can be monitored by TLC (EtOAc/Hexane 1:1, visualized with UV light at 254 nm).

-

Concentration : Once the thioamide is fully consumed, cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator[4].

-

Neutralization (Critical Step) : Suspend the crude hydrobromide salt residue in 30 mL of EtOAc. Slowly add 20 mL of saturated aqueous NaHCO₃ while stirring vigorously until the aqueous layer tests basic (pH ~8). This step liberates the free aniline and thiazole nitrogens from their HBr salts.

-

Extraction & Washing : Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄[4].

-

Purification : Filter off the drying agent and concentrate the filtrate in vacuo. Purify the crude yellow residue via silica gel flash chromatography (eluting with a gradient of 20% to 40% EtOAc in Hexanes) to afford pure Methyl 2-(3-aminophenyl)thiazole-4-carboxylate[4].

Quantitative Data & Optimization

The choice of solvent and temperature significantly impacts the reaction kinetics and isolated yield. The table below summarizes optimized conditions based on standard Hantzsch protocols for similar aryl-thioamide substrates[2][4].

| Solvent | Temperature | Time | Base Additive | Isolated Yield (%) | Observation |

| Ethanol | Reflux (78 °C) | 2 h | None | 82% | Fast reaction; product precipitates as HBr salt requiring rigorous neutralization. |

| THF | Reflux (66 °C) | 4-6 h | None | 88% | Cleaner impurity profile; easier chromatographic purification. |

| DMF | 80 °C | 1 h | None | 65% | Rapid conversion, but difficult solvent removal leads to lower isolated yield. |

| THF | Room Temp | 18 h | NaHCO₃ (1.5 eq) | 75% | Slower reaction; base additive neutralizes HBr in situ but reduces the overall reaction rate. |

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the Hantzsch thiazole synthesis, highlighting the key intermediates formed during the transformation.

Mechanistic workflow of the Hantzsch thiazole synthesis highlighting key intermediates.

References

-

BenchChem. "Application Notes: Hantzsch Synthesis for Thiazole Derivatives." 1

-

BenchChem. "Mechanism of action for thioamide derivatives in organic reactions." 2

-

ChemicalBook. "2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis."4

-

Thieme-connect. "Product Class 17: Thiazoles."3

Sources

Application Note: Strategic Utilization of Methyl 2-(3-Aminophenyl)thiazole-4-carboxylate in Medicinal Chemistry

Executive Summary & Compound Profile

Methyl 2-(3-aminophenyl)thiazole-4-carboxylate is a high-value "bifunctional" scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural architecture features two distinct reactive handles—a nucleophilic aniline amine and an electrophilic methyl ester—separated by a rigid thiazole core.

This specific topology is a "privileged scaffold" in kinase inhibitor design. The 2-phenylthiazole moiety mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinases (e.g., CDK, c-Met, and GSK3

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate |

| Molecular Formula | |

| Molecular Weight | 234.27 g/mol |

| Appearance | Off-white to pale yellow solid (Class characteristic) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water |

| Key Functionality | 1.[1][2][3][4][5][6][7][8][9] Primary Aryl Amine (Nucleophile)2. Methyl Ester (Electrophile) |

| Storage | 2–8°C, inert atmosphere (Ar/N2), protect from light |

Strategic Utility: The "Divergent Synthesis" Approach

The power of this intermediate lies in its ability to support Divergent Synthesis . You can selectively functionalize the amine without disturbing the ester, or hydrolyze the ester while protecting the amine, allowing for the rapid generation of orthogonally substituted libraries.

Common Medicinal Chemistry Trajectories:

-

Kinase "Tail" Introduction: Derivatization of the 3-amino group with isocyanates or acid chlorides to create urea/amide "tails" that interact with the DFG-aspartate or glutamate residues in the kinase active site.

-

Scaffold Morphing: Hydrolysis of the C4-ester to the carboxylic acid, followed by "Reverse Amide" coupling to introduce solubilizing groups (e.g., piperazines, morpholines).

Workflow Visualization

The following diagram illustrates the logical flow for generating diverse libraries from this single intermediate.

Figure 1: Divergent synthesis workflow. The central scaffold allows independent modification of the "Tail" (Red) and "Head" (Green) regions.

Detailed Experimental Protocols

Protocol A: Urea Library Synthesis (The "Kinase Tail")

Objective: To convert the 3-aminophenyl moiety into a urea linkage, a classic motif for establishing hydrogen bonds with the Glu/Asp backbone in kinase pockets.

Reagents:

-

Substrate: Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (1.0 eq)

-

Reagent: Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate, 3-trifluoromethylphenyl isocyanate)

-

Solvent: Dichloromethane (DCM) or Anhydrous THF

-

Base: Triethylamine (TEA) (Optional, 0.5 eq - usually not needed for isocyanates but helps if HCl traces are present)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve the Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (100 mg, 0.43 mmol) in anhydrous DCM (4 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add the chosen isocyanate (0.47 mmol, 1.1 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear, and a less polar urea spot should appear.

-

-

Work-up:

-

If a precipitate forms (common for ureas): Filter the solid using a sintered glass funnel. Wash the cake with cold DCM (

mL) and Hexanes ( -

If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in minimal DCM and precipitate by adding Hexanes or Diethyl Ether.

-

-

Purification: Most urea products from this reaction are pure enough (>95%) for biological screening after filtration. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting:

-

Low Conversion: If the amine is sluggish (due to electron-withdrawing effects of the thiazole), heat the reaction to 40°C or switch solvent to 1,4-Dioxane.

Protocol B: Ester Hydrolysis & Reverse Amide Coupling

Objective: To hydrolyze the C4-methyl ester and couple a solubilizing amine (e.g., N-methylpiperazine).

Reagents:

-

Substrate: Methyl 2-(3-aminophenyl)thiazole-4-carboxylate (or its urea derivative from Protocol A).

-

Hydrolysis: LiOH

H2O (3.0 eq), THF/Water (3:1). -

Coupling: HATU (1.2 eq), DIEA (3.0 eq), Amine partner (1.2 eq), DMF.

Step-by-Step Methodology:

-

Saponification:

-

Dissolve the substrate (0.5 mmol) in THF (3 mL).

-

Add a solution of LiOH

H2O (63 mg, 1.5 mmol) in Water (1 mL). -

Stir vigorously at RT for 3–6 hours.

-

Validation: LC-MS should show Mass [M-14] (Loss of methyl, formation of acid).

-

Isolation: Acidify to pH ~3–4 with 1N HCl. The carboxylic acid usually precipitates. Filter, wash with water, and dry under high vacuum.

-

-

Amide Coupling:

-

Dissolve the dried carboxylic acid (0.4 mmol) in anhydrous DMF (2 mL).

-

Add DIEA (0.2 mL, 1.2 mmol) and HATU (182 mg, 0.48 mmol). Stir for 5 minutes to activate the acid.

-

Add the amine partner (e.g., Morpholine, 0.48 mmol).

-

Stir at RT for 12 hours.

-

-

Work-up:

-

Dilute with EtOAc (20 mL) and wash with Sat. NaHCO3 (

), Water ( -

Dry over Na2SO4, filter, and concentrate.

-

Biological Context: Kinase Inhibition[2][4][8][11][12][13]

The 2-aminophenyl-thiazole-4-carboxylate scaffold is structurally homologous to several clinical kinase inhibitors. The "meta" positioning of the amine on the phenyl ring is critical.

Mechanistic Rationale

-

Hinge Binding: The thiazole nitrogen and the C4-carbonyl (amide/ester) can accept/donate hydrogen bonds to the kinase hinge region (e.g., Valine or Leucine residues in the ATP pocket).

-

DFG Interaction: When derivatized into a urea (Protocol A), the "tail" extends into the allosteric pocket, often forcing the kinase into the inactive "DFG-out" conformation. This is the mechanism of action for Type II inhibitors like Sorafenib.

Target Classes:

-

CDKs (Cyclin-Dependent Kinases): Cell cycle regulation (Oncology).

-

CFTR Modulators: Correction of folding defects in Cystic Fibrosis.

-

c-Met: Hepatocyte growth factor receptor (Oncology).

References

-

Scaffold Utility in Kinase Inhibitors: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004.

-

Thiazole Synthesis & Properties: Metwally, K. A., et al. "Design, synthesis and anticancer evaluation of novel thienopyrimidine derivatives containing thiazole moiety." European Journal of Medicinal Chemistry, 2014.

-

General Amide Coupling Protocols (HATU): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

-

Urea Synthesis via Isocyanates: Ozaki, S. "Recent advances in isocyanate chemistry." Chemical Reviews, 1972.

-

Compound Data (Analogous Ethyl Ester): PubChem CID 23656752 (Ethyl 2-(3-aminophenyl)thiazole-4-carboxylate).

Sources

- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Application Note: High-Throughput Screening Optimization for Aminothiazole Libraries

From Privileged Scaffolds to Validated Hits: Mitigating PAINS and Aggregation

Abstract

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Dasatinib and Abemaciclib . However, in High-Throughput Screening (HTS), this scaffold presents a "dual nature": while it offers high binding affinity, it is also statistically overrepresented in Pan-Assay Interference Compounds (PAINS). Aminothiazoles are prone to colloidal aggregation, DMSO-induced oxidation, and fluorescence quenching. This guide provides a validated workflow to screen aminothiazole libraries, specifically focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass optical interference and detergent-based counter-screens to eliminate false positives.[1]

Phase 1: Library Design & Preparation

The Stability Challenge: Unlike stable alkyl-chains, aminothiazoles are reactive.[1] Recent studies indicate that 2-aminothiazoles can decompose in DMSO stock solutions at room temperature, leading to the formation of dimers or oxidized byproducts that act as false positives.

Protocol 1: Library Handling & Acoustic Dispensing

-

Storage: Maintain all 10 mM stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles.[1]

-

Solvent: Use anhydrous DMSO.[1] Ensure stock plates are sealed under argon or nitrogen if stored for >1 month.[1]

-

Dispensing: Use Acoustic Liquid Handling (e.g., Echo® Liquid Handler).

-

Reasoning: Aminothiazoles can adsorb to plastic tips.[1] Acoustic energy transfers nanoliter droplets without contact, preventing compound loss and cross-contamination.

-

Volume: Transfer 2.5 nL – 10 nL of compound to assay plates to achieve final concentrations of 1–10 µM (keeping DMSO < 1%).

-

Phase 2: Primary Assay – TR-FRET Kinase Screen[1]